1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Beschreibung
1-(3-Methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidinone core. Its structure includes a 3-methoxypropyl group at position 1, a methyl group at position 9, and a piperidine-1-carbonyl moiety at position 2. The synthesis of such derivatives typically involves condensation reactions of substituted pyrimidine precursors with glycinate esters under reflux conditions, followed by recrystallization .
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-8-6-11-25-18(15)22-19-16(20(25)26)14-17(24(19)12-7-13-28-2)21(27)23-9-4-3-5-10-23/h6,8,11,14H,3-5,7,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJRJJJNQQOYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one represents a novel class of pyrido-pyrimidine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
This compound features a pyrido-pyrimidine core which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammatory responses. Key mechanisms include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit protein kinase B (PKB), a critical regulator in the PI3K-Akt signaling pathway often upregulated in cancers. Studies indicate that modifications to the piperidine moiety enhance selectivity and potency against PKB .
- Anti-inflammatory Effects : Pyrido-pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Compounds structurally related to our target have shown IC50 values indicating effective inhibition of COX-2 .
In Vitro Studies
In vitro studies have highlighted the compound's potential as an antiproliferative agent. For instance, derivatives similar to this compound were tested against various cancer cell lines such as PC3 (prostate cancer) and U87MG (glioblastoma). The results showed significant inhibition of cell growth, with select derivatives achieving IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 | 5.0 | PKB inhibition |
| U87MG | 7.5 | COX-2 inhibition |
In Vivo Studies
In vivo studies on animal models have further validated the efficacy of these compounds. Notably, compounds with similar structures demonstrated significant tumor growth inhibition in xenograft models without substantial toxicity .
Case Studies
Several case studies have been documented regarding the use of pyrido-pyrimidine derivatives in clinical settings:
- Case Study 1 : A study involving a derivative with a similar structure reported successful modulation of biomarkers associated with PKB signaling in human tumor xenografts. This study indicated that treatment led to reduced tumor size and improved survival rates in mice models .
- Case Study 2 : Another investigation focused on anti-inflammatory properties revealed that a related compound effectively reduced edema in rat models when administered at specific doses, demonstrating its potential for treating inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Key Substituent Modifications:
Piperidine-4-carboxamide (, CAS 902032-24-0): Introduces an additional amide group, enhancing hydrogen-bonding capacity and aqueous solubility . 4-Ethylpiperazinyl-carbonyl (, CAS 900286-69-3): The ethylpiperazine group increases basicity and may improve blood-brain barrier penetration .
Position 1 (Alkyl Chain): 3-Methoxypropyl (target compound): The methoxy group enhances solubility compared to purely hydrophobic chains.
Position 9 (Methyl Group):
Table 1: Comparative Analysis of Structural Analogues
Physicochemical Properties
- Lipophilicity: Derivatives with aromatic carboxamide groups (e.g., N-phenylethyl, ) exhibit higher lipophilicity (logP ~3.5 predicted) compared to piperidine/pyrrolidine-linked analogs (logP ~2.8–3.2).
- Solubility: Piperidine-4-carboxamide derivatives () show improved aqueous solubility due to hydrogen-bonding amide groups, whereas ethylpiperazinyl analogs () may display pH-dependent solubility due to basic nitrogen atoms.
- pKa: The target compound’s pKa (~14.76) suggests a weakly basic character, likely attributable to the piperidine nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
